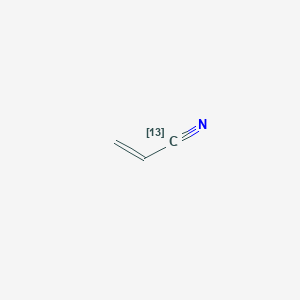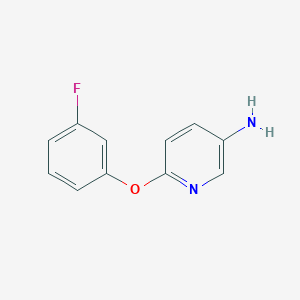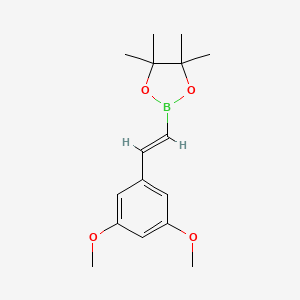
丙烯腈-1-13C
描述
Acrylonitrile-1-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of acrylonitrile. This compound is primarily used in scientific research to study reaction mechanisms and metabolic pathways due to its distinct isotopic labeling. Acrylonitrile itself is a colorless, volatile liquid with a pungent odor, commonly used as a monomer in the production of various polymers.
科学研究应用
Acrylonitrile-1-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and metabolic pathways. Some key applications include:
Chemistry: Used in studies of polymerization mechanisms and reaction kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of acrylonitrile in biological systems.
Medicine: Utilized in research on the toxicological effects and metabolic fate of acrylonitrile in the human body.
Industry: Applied in the development of new materials and polymers with enhanced properties.
作用机制
Target of Action
The primary targets of Acrylonitrile-1-13C are the SH groups of proteins or the tripeptide glutathione , which are strongly nucleophilic centres . It also targets the respiratory tract , the central nervous system , and the cardiovascular system .
Mode of Action
Acrylonitrile-1-13C, as a directly alkylating agent, reacts via addition preferably with its targets . This interaction results in the formation of adducts such as S-(2-carboxyethyl)cysteine and N-(2-cyanoethyl)valine . The onset of the effects of Acrylonitrile-1-13C is clearly delayed due to metabolism .
Biochemical Pathways
Acrylonitrile-1-13C is metabolized by Pseudomonas chlororaphis to acrylamide , a building block for various plastic polymers . This microbial metabolism affects the pathways involved in the production of polyacrylamide polymers .
Pharmacokinetics
Acrylonitrile-1-13C is rapidly absorbed after oral, dermal, or inhalative administration and is distributed throughout the entire body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of Acrylonitrile-1-13C’s action include agitation , convulsions , depression , limited activity , constricted pupils , diarrhoea , hyperuresis , breathing difficulties , and even apnoea , erythema , and lacrimation . Organ changes are observed in the liver , adrenal gland , brain , and pituitary gland .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acrylonitrile-1-13C. For instance, it reacts violently with strong acids and oxidants . When heated to decomposition, it will release toxic gases . Therefore, the environment in which Acrylonitrile-1-13C is used or stored can significantly impact its effectiveness and safety.
生化分析
Biochemical Properties
Acrylonitrile-1-13C plays a significant role in biochemical reactions, particularly in the study of polymerization processes and metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, acrylonitrile-1-13C is known to interact with cytochrome P450 enzymes, which are involved in its metabolic conversion. These interactions often result in the formation of reactive intermediates that can further react with cellular macromolecules .
Cellular Effects
The effects of acrylonitrile-1-13C on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Acrylonitrile-1-13C has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can alter the expression of genes involved in detoxification and metabolic processes .
Molecular Mechanism
At the molecular level, acrylonitrile-1-13C exerts its effects through several mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. For example, acrylonitrile-1-13C can inhibit the activity of certain enzymes involved in cellular detoxification, resulting in the accumulation of toxic intermediates. Furthermore, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acrylonitrile-1-13C change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that acrylonitrile-1-13C can degrade into various metabolites, some of which may have prolonged effects on cellular processes. In vitro and in vivo studies have demonstrated that the compound can cause sustained oxidative stress and cellular damage over extended periods .
Dosage Effects in Animal Models
The effects of acrylonitrile-1-13C vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, acrylonitrile-1-13C can cause significant toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
Acrylonitrile-1-13C is involved in several metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, acrylonitrile-1-13C is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall effects on cellular function .
Subcellular Localization
The subcellular localization of acrylonitrile-1-13C plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Acrylonitrile-1-13C can be synthesized through the catalytic ammoxidation of propylene, where the carbon-13 isotope is introduced at the first carbon position. The reaction typically involves the use of a catalyst such as bismuth molybdate at high temperatures (around 400-500°C) and pressures. The reaction conditions must be carefully controlled to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods: The industrial production of acrylonitrile-1-13C follows a similar process to that of regular acrylonitrile but with the addition of carbon-13 labeled precursors. The process involves the catalytic ammoxidation of propylene in the presence of ammonia and oxygen, with the carbon-13 isotope being introduced through labeled precursors. The product is then purified through distillation to achieve the desired isotopic purity.
化学反应分析
Types of Reactions: Acrylonitrile-1-13C undergoes various chemical reactions, including:
Oxidation: Acrylonitrile can be oxidized to form acrylamide or acrylic acid.
Reduction: It can be reduced to form propionitrile.
Substitution: Acrylonitrile can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with acrylonitrile under basic or acidic conditions.
Major Products:
Oxidation: Acrylamide, acrylic acid.
Reduction: Propionitrile.
Substitution: Various substituted acrylonitrile derivatives.
相似化合物的比较
Acrylonitrile-1-13C can be compared with other isotopically labeled acrylonitrile compounds, such as:
Acrylonitrile-2-13C: Labeled at the second carbon position.
Acrylonitrile-3-13C: Labeled at the third carbon position.
Acrylonitrile-15N: Labeled with nitrogen-15 isotope.
Uniqueness: Acrylonitrile-1-13C is unique due to its specific labeling at the first carbon position, which allows for distinct studies of reaction mechanisms and metabolic pathways that are not possible with other labeled compounds.
By understanding the properties and applications of acrylonitrile-1-13C, researchers can gain valuable insights into various chemical and biological processes, making it a crucial tool in scientific research.
属性
IUPAC Name |
(113C)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHHRLWOUZZQLW-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[13C]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479985 | |
| Record name | Acrylonitrile-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91628-87-4 | |
| Record name | Acrylonitrile-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10479985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91628-87-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)












